molecular formula C13H11NO4S B1612159 5-(4-(Methylsulfonyl)phenyl)nicotinic acid CAS No. 893740-53-9

5-(4-(Methylsulfonyl)phenyl)nicotinic acid

Cat. No.: B1612159
CAS No.: 893740-53-9
M. Wt: 277.3 g/mol
InChI Key: YOCRSNWIZIKZCZ-UHFFFAOYSA-N
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Description

5-(4-(Methylsulfonyl)phenyl)nicotinic acid is a chemical compound characterized by a phenyl ring substituted with a methylsulfonyl group and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Methylsulfonyl)phenyl)nicotinic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(Methylsulfonyl)aniline as the starting material.

  • Nitration: The aniline is nitrated to form 4-(Methylsulfonyl)nitrobenzene.

  • Reduction: The nitro group is reduced to an amine, yielding 4-(Methylsulfonyl)aniline.

  • Coupling Reaction: The aniline is then coupled with nicotinic acid chloride to form the final product.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(4-(Methylsulfonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

  • Oxidation: The methylsulfonyl group can be oxidized to form sulfones.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Sulfones are the major products.

  • Reduction: Amines are the primary products.

  • Substitution: Substituted phenyl derivatives are formed.

Scientific Research Applications

5-(4-(Methylsulfonyl)phenyl)nicotinic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(4-(Methylsulfonyl)phenyl)nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-(Methylsulfonyl)phenyl)nicotinic acid is similar to other compounds with phenyl rings substituted with various functional groups. Some similar compounds include:

  • 4-(Methylsulfonyl)aniline

  • Nicotinic acid

  • Sulfonated phenyl derivatives

These compounds share structural similarities but differ in their functional groups and potential applications. This compound is unique due to its combination of the methylsulfonyl group and the nicotinic acid moiety, which contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCRSNWIZIKZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602518
Record name 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-53-9
Record name 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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